![molecular formula C11H7N3O2S B1368187 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 869949-97-3](/img/structure/B1368187.png)
7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Overview
Description
“7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a compound with the molecular formula C11H7N3O2S and a molecular weight of 245.26 . It is a member of the pyrazolo[1,5-a]pyrimidine family, which are N-heterocyclic compounds known for their significant impact in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including “7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid”, has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, one method involves the use of a Cu (I) catalyzed 1,3 dipolar cycloaddition reaction .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidine derivatives are still a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 270-271°C .Scientific Research Applications
-
Scientific Field: Proteomics Research
-
Scientific Field: Cancer Research
- Application Summary : Pyrazolo[1,5-a]pyrimidines, the class of compounds to which “7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” belongs, have been identified as promising medical pharmacophores in the treatment of cancer .
- Methods of Application : These compounds are typically synthesized in the lab and then tested in vitro (in a controlled lab environment rather than in a living organism) for their cytotoxic activities on cancer cells .
-
Scientific Field: Fluorescence Research
- Application Summary : Pyrazolo[1,5-a]pyrimidines-based fluorophores, including “7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid”, have been studied for their solvatofluorochromic effects .
- Methods of Application : These compounds are synthesized and their fluorescence properties are studied under different conditions .
- Results or Outcomes : It was found that the compound with pyridine as an electron-withdrawing group at position 7 displayed a stronger solvatofluorochromic effect than that observed in a compound bearing an electron-donating group in the same position .
- Scientific Field: Chemical Synthesis
-
Scientific Field: Drug Discovery
- Application Summary : Pyrazolo[1,5-a]pyrimidines, the class of compounds to which “7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” belongs, have been identified as promising medical pharmacophores in the discovery of potential drugs for the treatment of cancer, as well as inflammatory or viral diseases .
- Methods of Application : These compounds are typically synthesized in the lab and then tested in vitro (in a controlled lab environment rather than in a living organism) for their cytotoxic activities on cancer cells .
-
Scientific Field: Fluorescence Spectroscopy
- Application Summary : Pyrazolo[1,5-a]pyrimidines-based fluorophores, including “7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid”, have been studied for their solvatofluorochromic effects .
- Methods of Application : These compounds are synthesized and their fluorescence properties are studied under different conditions .
- Results or Outcomes : It was found that the compound with pyridine as an electron-withdrawing group at position 7 displayed a stronger solvatofluorochromic effect than that observed in a compound bearing an electron-donating group in the same position .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures for prevention, response, storage, and disposal .
Future Directions
Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
properties
IUPAC Name |
7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S/c15-11(16)7-6-10-12-4-3-8(14(10)13-7)9-2-1-5-17-9/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZOJAAEMGPNBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=NC3=CC(=NN23)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
CAS RN |
869949-97-3 | |
| Record name | 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



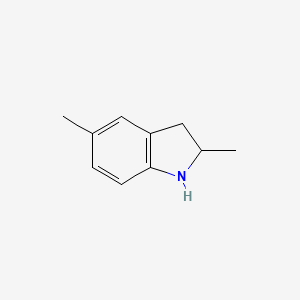
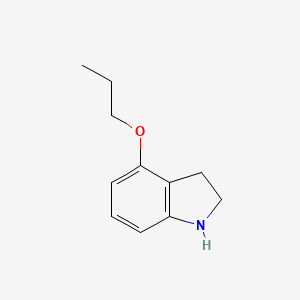



![1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B1368119.png)
![5-[2-(Ethylamino)ethyl]-1,3-benzodioxole](/img/structure/B1368120.png)
![7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1368121.png)

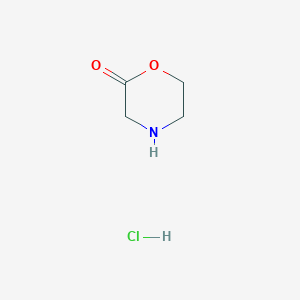
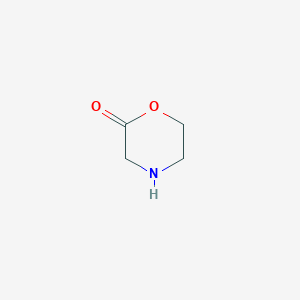
![4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B1368134.png)
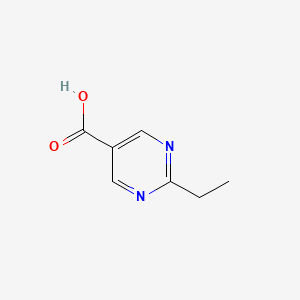
![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1368148.png)